molecular formula C30H29F2N4O3 B15133939 CID 156588578

CID 156588578

Cat. No.: B15133939
M. Wt: 531.6 g/mol
InChI Key: IJAZKFDBHTXJQX-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 156588578” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

The synthesis of CID 156588578 involves several steps and specific reaction conditions. The preparation methods can be categorized into synthetic routes and industrial production methods:

  • Synthetic Routes: : The synthesis typically starts with the selection of appropriate starting materials. These materials undergo a series of chemical reactions, such as condensation, cyclization, and functional group modifications, to form the desired compound. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity.

  • Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency. The industrial production methods are designed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

CID 156588578 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are as follows:

  • Oxidation Reactions: : These reactions involve the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The major products formed from oxidation reactions are typically oxygenated derivatives of the original compound.

  • Reduction Reactions: : Reduction reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. The major products formed from reduction reactions are typically hydrogenated derivatives of the original compound.

  • Substitution Reactions: : These reactions involve the replacement of one functional group with another. Common reagents include halogens, alkylating agents, and nucleophiles. The major products formed from substitution reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 156588578 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry:

  • Chemistry: : In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique chemical properties make it valuable for the development of new compounds and materials.

  • Biology: : In biology, this compound is used as a tool for studying cellular processes and molecular interactions. It can be used to label or modify biomolecules, allowing researchers to track and analyze biological pathways.

  • Medicine: : In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs, particularly for targeting specific molecular pathways involved in diseases.

  • Industry: : In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable for applications such as catalysis, coatings, and polymers.

Mechanism of Action

The mechanism of action of CID 156588578 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The specific molecular targets and pathways involved depend on the context of its use and the specific application.

Properties

Molecular Formula

C30H29F2N4O3

Molecular Weight

531.6 g/mol

InChI

InChI=1S/C30H29F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16H,4-6,8-9,11-12H2,1-3H3

InChI Key

IJAZKFDBHTXJQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C]4CCCC(=O)N4C5=CC(=C(C=C5)F)F)[C]6CC[C](CC6)OC

Origin of Product

United States

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